![molecular formula C21H24N6 B2438789 2-tert-butyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole CAS No. 2415633-79-1](/img/structure/B2438789.png)
2-tert-butyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole
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Overview
Description
The compound “2-tert-butyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole” is a complex organic molecule that contains several functional groups and ring structures, including a tert-butyl group, an imidazo[4,5-b]pyridine ring, an azetidine ring, and a benzodiazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple ring structures and functional groups. The imidazo[4,5-b]pyridine ring, azetidine ring, and benzodiazole ring contribute to the rigidity of the molecule, while the tert-butyl group adds bulk .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups and ring structures. For example, the imidazo[4,5-b]pyridine ring might participate in reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .Scientific Research Applications
Synthesis and Structural Properties
- Researchers have synthesized derivatives of imidazo[1,2-a]pyridine, which are significant in chemical fields and as core fragments in various drug molecules. These compounds, including those structurally related to 2-tert-butyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole, have been studied for their crystal structure, vibrational properties, and theoretical calculations (Chen et al., 2021).
Antimicrobial Applications
- Novel series of imidazo[4,5-b]pyridine derivatives, closely related to the compound of interest, were synthesized and exhibited antimicrobial activity against various bacterial and fungal pathogens (Mallemula et al., 2015).
Application in Tuberculosis Treatment
- Imidazo[4,5-b]pyridines, similar to the compound , were synthesized as inhibitors of Lumazine synthase in M. tuberculosis, demonstrating significant potential in tuberculosis treatment (Harer & Bhatia, 2015).
Synthesis Techniques
- Research has been conducted on the one-pot synthesis techniques of imidazo[4,5-b]pyridine derivatives, contributing to the understanding of efficient synthesis methods for such compounds (Scott, 2006).
Molecular Structure Analysis
- Studies on the crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives provided insights into the molecular arrangement and stability of compounds structurally similar to 2-tert-butyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole (Dhanalakshmi et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-3-methylimidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6/c1-21(2,3)19-23-15-8-5-6-10-17(15)27(19)14-12-26(13-14)20-24-16-9-7-11-22-18(16)25(20)4/h5-11,14H,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAIGPBDYLVAFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=NC5=C(N4C)N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole |
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